3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methoxybenzyl)propanamide
Description
3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methoxybenzyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a thienopyrimidine core, which is known for its diverse biological activities
Properties
Molecular Formula |
C19H21N3O2S2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-[(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C19H21N3O2S2/c1-12-13(2)26-19-17(12)18(21-11-22-19)25-9-8-16(23)20-10-14-6-4-5-7-15(14)24-3/h4-7,11H,8-10H2,1-3H3,(H,20,23) |
InChI Key |
BTZCBEHXFKGEBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCCC(=O)NCC3=CC=CC=C3OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methoxybenzyl)propanamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminothiophenol and β-diketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.
Attachment of the Methoxybenzyl Group: This step often involves alkylation reactions using methoxybenzyl halides in the presence of a base.
Formation of the Propanamide Moiety: The final step involves amidation reactions using propanoic acid derivatives and coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the thienopyrimidine core or the sulfanyl group, leading to the formation of dihydro or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives, fully reduced compounds.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methoxybenzyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. The sulfanyl and methoxybenzyl groups enhance binding affinity and selectivity. Pathways involved may include inhibition of kinase activity, modulation of signal transduction pathways, and interference with DNA replication or repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-N-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine
- 3-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid
- 2-methylthio-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones
Uniqueness
3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methoxybenzyl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the methoxybenzyl group, in particular, enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Biological Activity
3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methoxybenzyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : CHNOS
- Molecular Weight : 268.36 g/mol
- IUPAC Name : 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methoxybenzyl)propanamide
Biological Activity Overview
The biological activity of 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methoxybenzyl)propanamide has been explored in various studies, focusing on its effects on different biological systems.
Anticonvulsant Activity
Recent investigations into the anticonvulsant properties of related compounds have suggested that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticonvulsant activity. For instance:
- Study Findings : Compounds with similar structures demonstrated effective seizure control in animal models.
- ED50 Values : The effective dose for anticonvulsant activity (ED50) was reported to be lower than that of traditional drugs like phenobarbital, indicating a potential for enhanced efficacy and safety.
The proposed mechanisms through which this compound exerts its biological effects include:
- G Protein-Coupled Receptor Modulation : The compound may interact with various G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate neuronal excitability and neurotransmitter release.
- Ion Channel Interaction : It is hypothesized that the compound may affect ion channels involved in neuronal firing, contributing to its anticonvulsant properties.
Study 1: Anticonvulsant Efficacy
In a controlled study examining the anticonvulsant efficacy of thieno[2,3-d]pyrimidine derivatives:
- Methodology : The maximal electroshock seizure (MES) test was employed.
- Results : Compounds similar to 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methoxybenzyl)propanamide exhibited significant seizure protection compared to controls.
| Compound | ED50 (mg/kg) | Comparison Drug | ED50 (mg/kg) |
|---|---|---|---|
| Test Compound | 13-21 | Phenobarbital | 22 |
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications at the benzyl and thienopyrimidine moieties significantly influenced biological activity:
- Findings : Electron-withdrawing groups at specific positions enhanced activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
